molecular formula C16H26O2 B11860739 (3,5-Di-tert-butyl-4-methoxyphenyl)methanol CAS No. 93629-17-5

(3,5-Di-tert-butyl-4-methoxyphenyl)methanol

Cat. No.: B11860739
CAS No.: 93629-17-5
M. Wt: 250.38 g/mol
InChI Key: RFEYGJGHESCXRB-UHFFFAOYSA-N
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Description

(3,5-Di-tert-butyl-4-methoxyphenyl)methanol is an organic compound characterized by the presence of bulky tert-butyl groups and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Di-tert-butyl-4-methoxyphenyl)methanol typically involves the reaction of 3,5-di-tert-butyl-4-methoxybenzaldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques, such as recrystallization or chromatography, may be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

(3,5-Di-tert-butyl-4-methoxyphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction can convert the hydroxyl group to a methylene group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: 3,5-Di-tert-butyl-4-methoxybenzaldehyde or 3,5-Di-tert-butyl-4-methoxybenzoic acid.

    Reduction: 3,5-Di-tert-butyl-4-methoxyphenylmethane.

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(3,5-Di-tert-butyl-4-methoxyphenyl)methanol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism by which (3,5-Di-tert-butyl-4-methoxyphenyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bulky tert-butyl groups and methoxy group influence the compound’s binding affinity and specificity. For example, its antioxidant activity may involve the donation of hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butyl-4-hydroxyanisole: Similar structure but with a hydroxyl group instead of a methanol group.

    3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Contains an aldehyde group instead of a methanol group.

    3,5-Di-tert-butyl-4-hydroxybenzoic acid: Contains a carboxylic acid group instead of a methanol group.

Uniqueness

(3,5-Di-tert-butyl-4-methoxyphenyl)methanol is unique due to the combination of its methoxy and methanol groups, which confer distinct chemical reactivity and potential applications. The presence of bulky tert-butyl groups also enhances its stability and influences its interactions with other molecules.

Properties

CAS No.

93629-17-5

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

(3,5-ditert-butyl-4-methoxyphenyl)methanol

InChI

InChI=1S/C16H26O2/c1-15(2,3)12-8-11(10-17)9-13(14(12)18-7)16(4,5)6/h8-9,17H,10H2,1-7H3

InChI Key

RFEYGJGHESCXRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)CO

Origin of Product

United States

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